(2-(2,4-Dimethylphenyl)cyclopropyl)methanamine
Description
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
[2-(2,4-dimethylphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C12H17N/c1-8-3-4-11(9(2)5-8)12-6-10(12)7-13/h3-5,10,12H,6-7,13H2,1-2H3 |
InChI Key |
YVRACSOGSVDYFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CC2CN)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by amination. One common method includes the reaction of 2,4-dimethylphenylmagnesium bromide with cyclopropylcarboxaldehyde, followed by reductive amination using ammonia or an amine source under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
(2-(2,4-Dimethylphenyl)cyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the cyclopropyl ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
(2-(2,4-Dimethylphenyl)cyclopropyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl ring and the dimethylphenyl group contribute to its binding affinity and specificity. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
Substituted Cyclopropane Methanamines: Structural Variations and Properties
The table below compares key structural and functional features of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine with related compounds:
*Calculated based on molecular formula C₁₂H₁₇N. †Calculated from molecular formula in .
Q & A
Q. What are the common synthetic routes for (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine, and how are reaction conditions optimized?
The synthesis typically involves cyclopropanation of a pre-functionalized phenyl precursor. A base (e.g., NaOH) facilitates nucleophilic substitution or ring-closing reactions. For example:
- Route A : Reacting 2,4-dimethylbenzyl chloride with a cyclopropylamine derivative under basic conditions (NaBH(OAc)₃ in DCE) .
- Route B : Utilizing Buchwald-Hartwig amination or transition metal-catalyzed cross-coupling to introduce the cyclopropyl group .
Key optimization parameters : Temperature (often 0–25°C), solvent polarity (DCE or MeOH), and stoichiometric ratios (1.5–2.0 equivalents of reducing agents). Yield and purity are monitored via HPLC or GC-MS .
Q. Which spectroscopic techniques are most effective for structural characterization?
- ¹H/¹³C NMR : Critical for confirming cyclopropane ring geometry (e.g., cis/trans coupling constants, J = 4–8 Hz) and aromatic substitution patterns. Diastereomers may show split signals in CDCl₃ or D₂O .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₃H₁₉N: 190.1590) .
- IR Spectroscopy : Identifies amine N-H stretches (~3300 cm⁻¹) and cyclopropane ring vibrations (1020–1100 cm⁻¹) .
Q. What safety protocols are essential for handling this compound in the lab?
- Storage : Refrigerated (2–8°C) in airtight containers under nitrogen to prevent oxidation .
- PPE : Nitrile gloves, lab coats, and fume hoods for synthesis. For spills, use inert absorbents (vermiculite) and avoid aqueous washdowns .
- First Aid : Immediate eye irrigation (15 mins) and medical consultation for inhalation exposure .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved, and what chiral analysis methods are used?
- Stereocontrol : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) .
- Analysis :
Q. How does the compound interact with serotonin receptors (5-HT₂C), and what assays validate functional selectivity?
Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?
- Factors : Bioavailability differences (logP = 2.5–3.0), metabolic stability (CYP450 liver microsome assays), or stereochemical purity.
- Approach :
Q. What strategies resolve NMR data discrepancies caused by dynamic stereochemistry?
Q. How do structural modifications (e.g., fluorination) impact biological activity?
- Case Study : Adding a trifluoromethyl group (as in Rac-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]methanamine) increases metabolic stability (t₁/₂ > 120 mins in human hepatocytes) and 5-HT₂C binding affinity (Ki = 12 nM vs. 45 nM for non-fluorinated analog) .
- Method :
- SAR Analysis : Compare analogs using molecular docking (Glide SP) and free-energy perturbation (FEP+) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
